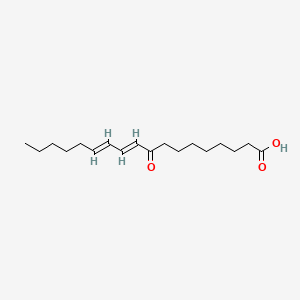

9-Oxo-10,12-octadecadienoic acid

Beschreibung

9-Oxo-10,12-octadecadienoic acid has been reported in Glycine max, Capsicum annuum, and other organisms with data available.

structure given in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

(10E,12E)-9-oxooctadeca-10,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6+,14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZSWWYKKLTDHU-SIGMCMEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/C(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347858 | |

| Record name | 9-Oxo-10(E),12(E)-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54665-32-6, 54232-58-5 | |

| Record name | 9-Oxo-10,12-octadecadienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054665326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Oxo-10(E),12(E)-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of 9-Oxo-10,12-octadecadienoic Acid in Tomatoes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the discovery of 9-Oxo-10,12-octadecadienoic acid (9-KODE) in tomatoes (Solanum lycopersicum). This oxidized linoleic acid derivative has garnered significant interest within the scientific community for its potent activity as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, a key regulator of lipid metabolism. This document details the initial identification, quantification across different tomato fruit tissues, the experimental protocols utilized in its discovery, and the associated signaling pathways.

Data Presentation: Quantification of 9-KODE in Tomato Tissues

The concentration of this compound, along with its isomer 13-oxo-octadecadienoic acid (13-KODE), varies within the different tissues of the tomato fruit. The peel has been identified as the primary localization site for these oxidized fatty acids. Notably, the process of homogenization at room temperature has been shown to significantly increase the detectable amounts of these compounds, suggesting enzymatic activity following tissue disruption.

| Tissue | Condition | Total Oxo-ODAs (9-KODE + 13-KODE) Concentration (μg/g fresh weight) |

| Gelatinous Tissue | Homogenized under liquid nitrogen | ~0.002[1] |

| Sarcocarp | Homogenized under liquid nitrogen | ~0.1[1] |

| Peel | Homogenized under liquid nitrogen | ~0.2[1] |

| Peel | Homogenized at room temperature and kept at 37°C for 30 min | Markedly increased compared to liquid nitrogen homogenization[1] |

Experimental Protocols

The discovery of 9-KODE in tomatoes was the result of a systematic screening and identification process designed to find natural PPARα agonists.

Extraction of Bioactive Compounds from Tomatoes

The initial step involves the extraction of lipophilic compounds from tomato fruit. A general protocol for such an extraction is as follows:

-

Homogenization: Fresh tomato fruit is homogenized.

-

Solvent Extraction: The homogenate is subjected to a two-phase solvent extraction. A common method involves a mixture of chloroform and methanol to separate the lipophilic and hydrophilic components.

-

Phase Separation: The mixture is partitioned, and the organic (lipophilic) phase is collected.

-

Drying and Concentration: The solvent from the organic phase is evaporated under reduced pressure to yield a concentrated extract.

Screening for PPARα Activity: Luciferase Reporter Assay

To identify fractions of the tomato extract with PPARα activating potential, a luciferase reporter gene assay is employed.[2][3]

-

Cell Culture and Transfection: A suitable cell line (e.g., HepG2, a human liver cell line) is cultured. The cells are then transiently transfected with two plasmids:

-

A PPARα expression vector , which drives the production of the human PPARα protein.

-

A reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene.

-

-

Treatment: The transfected cells are treated with various fractions of the tomato extract. A known PPARα agonist (e.g., Wy-14,643) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

Lysis and Luciferase Measurement: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. An increase in luminescence indicates the activation of PPARα by the tested fraction, which in turn drives the expression of the luciferase reporter gene.

Identification and Structural Elucidation: LC/MS and NMR

Fractions exhibiting significant PPARα activity are further analyzed to identify the specific active compound(s).

-

Liquid Chromatography-Mass Spectrometry (LC/MS): The active fraction is subjected to LC/MS analysis to separate its components and determine their mass-to-charge ratios. This provides crucial information about the molecular weight of the potential active compound.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise chemical structure of the isolated active compound, NMR spectroscopy is utilized. 1H and 13C NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule, allowing for its unambiguous identification as this compound.

Mandatory Visualizations

Experimental Workflow for the Discovery of 9-KODE in Tomatoes

Caption: Experimental workflow for the discovery of 9-KODE in tomatoes.

Signaling Pathway of 9-KODE via PPARα Activation

Caption: 9-KODE activates PPARα, leading to the regulation of lipid metabolism.

Conclusion

The discovery of this compound in tomatoes highlights the potential of natural products as a source for novel therapeutic agents. As a potent PPARα agonist, 9-KODE holds promise for the development of drugs targeting metabolic disorders. This guide provides a comprehensive overview of the foundational research, offering valuable insights for professionals in the fields of pharmacology, drug discovery, and nutritional science. Further research into the bioavailability, in vivo efficacy, and safety profile of 9-KODE is warranted to fully elucidate its therapeutic potential.

References

- 1. Design, Synthesis, and the Effects of (E)-9-Oxooctadec-10-en-12-ynoic Acid Analogues to Promote Glucose Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro reporter gene assays for assessment of PPAR- and Nrf2-mediated health effects of tomato and its bioactive constituents - WUR [wur.nl]

- 3. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Sources of 9-Oxo-10,12-octadecadienoic Acid: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA) is an oxidized fatty acid, or oxylipin, that has garnered significant scientific interest due to its diverse biological activities. This molecule is a derivative of linoleic acid and has been identified in various natural sources, including plants and fungi. Its potential as a peroxisome proliferator-activated receptor alpha (PPARα) agonist and its antifungal properties make it a promising candidate for further investigation in the fields of metabolic disorders and infectious diseases. This technical guide provides a comprehensive overview of the natural sources of 9-oxo-ODA, quantitative data on its presence, detailed experimental protocols for its analysis, and an exploration of its key signaling pathways.

Natural Occurrences of this compound

9-oxo-ODA has been isolated and identified from a range of natural sources. The primary documented origins are from the plant and fungal kingdoms.

Plant Sources

-

Tomato (Solanum lycopersicum): Tomatoes are a well-documented source of 9-oxo-ODA.[1] It has been found in various parts of the tomato fruit, with the highest concentrations localized in the peel.[2][3] The presence of 9-oxo-ODA in tomatoes suggests its potential role in the plant's defense mechanisms or developmental processes.

-

Eggplant Calyx (Solanum melongena): The calyx of the eggplant has been identified as another botanical source of 9-oxo-ODA.[4] Traditionally used in folk medicine, the presence of this bioactive compound in eggplant calyx may contribute to its therapeutic effects.

Fungal Sources

-

Gomphus floccosus: This species of basidiomycete fungus, commonly known as the scaly chanterelle or woolly chanterelle, is a notable fungal source of 9-oxo-ODA.[5] The compound has been isolated from the fruiting bodies of this mushroom, where it is believed to contribute to the fungus's chemical defense system.

Quantitative Data

The concentration of 9-oxo-ODA can vary significantly depending on the natural source, the specific tissue within that source, and the methods of extraction and analysis.

Concentration in Tomato (Solanum lycopersicum)

A study by Takahashi et al. (2014) provided a quantitative analysis of 9-oxo-ODA in different tissues of the tomato fruit. The concentrations were determined by ultra-performance liquid chromatography-time-of-flight mass spectrometry (UPLC-TOF-MS).

| Tomato Tissue | Condition | Concentration of 9-oxo-ODA (µg/g of tissue weight) |

| Gelatinous Tissue | Homogenized under liquid nitrogen | ~0.002 |

| Sarcocarp | Homogenized under liquid nitrogen | ~0.1 |

| Peel | Homogenized under liquid nitrogen | ~0.2 |

| Peel | Homogenized for 30 min at 37°C | Increased significantly |

| Table 1: Concentration of 9-oxo-ODA in different parts of the tomato fruit. Data extracted from Takahashi et al. (2014).[2] |

Antifungal Activity of 9-oxo-ODA

The antifungal properties of 9-oxo-ODA have been quantified against several plant pathogenic fungi. The half-maximal inhibitory concentration (IC50) values provide a measure of its potency.

| Fungal Species | IC50 (µM) |

| Phomopsis obscurans | 23 |

| Colletotrichum fragariae | >145 |

| Colletotrichum gloeosporioides | >145 |

| Colletotrichum acutatum | >145 |

| Botrytis cinerea | >145 |

| Fusarium oxysporum | >145 |

| Phomopsis viticola | >145 |

| Table 2: Antifungal activity of 9-oxo-ODA against various plant pathogenic fungi. Data represents the half-maximal inhibitory concentration (IC50). |

Experimental Protocols

The accurate extraction, isolation, and quantification of 9-oxo-ODA from natural sources are critical for research and development. The following sections detail the methodologies employed in key experiments.

Extraction and Quantification of 9-oxo-ODA from Plant Material (e.g., Tomato)

This protocol is a generalized procedure based on established methods for oxylipin analysis.

1. Sample Preparation and Homogenization:

-

Excise the desired plant tissue (e.g., tomato peel).

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

2. Lipid Extraction:

-

Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube.

-

Add an appropriate volume of ice-cold extraction solvent. A common solvent is a mixture of isopropanol and ethyl acetate, often containing an internal standard (e.g., a deuterated analog of 9-oxo-ODA) for accurate quantification and an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 10 minutes.

-

Carefully collect the supernatant containing the lipid extract.

-

For exhaustive extraction, the pellet can be re-extracted with the same solvent, and the supernatants pooled.

3. Sample Cleanup (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the lipid extract onto the cartridge.

-

Wash the cartridge with a low-polarity solvent (e.g., water/methanol mixture) to remove polar impurities.

-

Elute the oxylipins, including 9-oxo-ODA, with a more non-polar solvent such as methanol or ethyl acetate.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.

4. Quantification by UPLC-MS/MS:

-

Chromatography: Utilize a reverse-phase UPLC column (e.g., C18). The mobile phase typically consists of a gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol with formic acid.

-

Mass Spectrometry: Employ a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Detection: Monitor for the specific precursor-to-product ion transition for 9-oxo-ODA in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. The precursor ion will be [M-H]⁻.

-

Quantification: Generate a standard curve using a certified reference standard of 9-oxo-ODA. The concentration of 9-oxo-ODA in the sample is determined by comparing its peak area (normalized to the internal standard) to the standard curve.

Bioassay-Guided Fractionation from Gomphus floccosus

This protocol outlines the general steps for isolating 9-oxo-ODA from a fungal source based on its antifungal activity.

1. Extraction:

-

Dried and powdered fruiting bodies of Gomphus floccosus are subjected to sequential solvent extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol).

2. Bioassay:

-

Each solvent extract is tested for its antifungal activity against a panel of test fungi.

3. Fractionation:

-

The most active extract (typically the ethyl acetate extract) is subjected to further fractionation using chromatographic techniques such as column chromatography (e.g., silica gel) with a solvent gradient.

4. Bioassay-Guided Isolation:

-

Each fraction is tested for antifungal activity to identify the active fractions.

-

The active fractions are further purified using techniques like High-Performance Liquid Chromatography (HPLC) until a pure compound is isolated.

5. Structure Elucidation:

-

The chemical structure of the isolated pure compound is determined using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathways

PPARα Agonism

9-oxo-ODA is a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism.[1][6][7][8]

The activation of PPARα by 9-oxo-ODA follows a well-established mechanism for nuclear receptors:

-

Ligand Binding: 9-oxo-ODA, being a lipophilic molecule, can cross the cell membrane and enter the nucleus. Inside the nucleus, it binds to the ligand-binding domain (LBD) of PPARα.

-

Conformational Change and Coactivator Recruitment: Ligand binding induces a conformational change in the PPARα protein. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins.

-

Heterodimerization: The ligand-bound PPARα forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).

-

DNA Binding: The PPARα-RXR heterodimer binds to specific DNA sequences in the promoter regions of target genes. These DNA sequences are known as Peroxisome Proliferator Response Elements (PPREs).

-

Gene Transcription: The binding of the heterodimer and its associated coactivators to the PPRE initiates the transcription of target genes involved in fatty acid uptake, transport, and β-oxidation. This leads to an overall increase in fatty acid catabolism and a reduction in cellular triglyceride levels.

Antifungal Mechanism of Action

The antifungal activity of 9-oxo-ODA is primarily attributed to its ability to disrupt the fungal cell membrane. While the precise molecular interactions are still under investigation, the proposed mechanism involves the following steps:

-

Membrane Intercalation: As a fatty acid derivative, 9-oxo-ODA can insert itself into the lipid bilayer of the fungal cell membrane.

-

Disruption of Membrane Integrity: The intercalation of 9-oxo-ODA disrupts the normal structure and fluidity of the cell membrane. This can lead to increased membrane permeability.

-

Leakage of Cellular Contents: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions and small molecules, leading to a loss of cellular homeostasis.

-

Induction of Oxidative Stress: The disruption of membrane function can lead to the generation of reactive oxygen species (ROS), causing oxidative stress within the fungal cell.

-

Apoptosis: The culmination of membrane damage, loss of cellular contents, and oxidative stress can trigger programmed cell death, or apoptosis, in the fungal cell.

Conclusion

This compound is a naturally occurring oxylipin with significant biological activities. Its presence in common dietary sources like tomatoes and in fungi opens avenues for its exploration as a lead compound in drug discovery and as a functional food ingredient. The well-characterized PPARα agonism provides a clear mechanism for its potential in managing metabolic disorders. Furthermore, its antifungal properties suggest a role in the development of novel antimicrobial agents. Further research is warranted to fully elucidate its quantitative distribution in a wider range of natural sources, to refine and standardize extraction and analytical protocols, and to further detail the molecular intricacies of its signaling pathways and mechanisms of action.

References

- 1. Production of cross-kingdom oxylipins by pathogenic fungi: An update on their role in development and pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactome | Fatty acid ligands activate PPARA [reactome.org]

- 3. researchgate.net [researchgate.net]

- 4. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biosynthesis of 9-Oxo-Octadecadienoic Acid (9-Oxo-ODA) in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-octadecadienoic acid (9-oxo-ODA) is a member of the oxylipin family, a diverse group of signaling molecules derived from the oxygenation of polyunsaturated fatty acids. In plants, these compounds play crucial roles in a variety of physiological processes, including defense against pathogens and pests, and responses to abiotic stress.[1][2] The biosynthesis of 9-oxo-ODA is a specialized branch of the lipoxygenase (LOX) pathway, initiating from the oxidation of linoleic or α-linolenic acid. This guide provides a comprehensive technical overview of the core biosynthetic pathway of 9-oxo-ODA, detailing the enzymes involved, their kinetic properties, and relevant experimental protocols for its study. This information is of particular interest to researchers in plant biology, natural product chemistry, and drug development, given the emerging biological activities of oxylipins.[3][4][5]

Core Biosynthetic Pathway of 9-Oxo-ODA

The synthesis of 9-oxo-ODA in plants is a two-step enzymatic process primarily occurring in the roots. The pathway begins with the oxygenation of a polyunsaturated fatty acid by a specific lipoxygenase, followed by the conversion of the resulting hydroperoxide by an allene oxide synthase.

1. Oxygenation by 9-Lipoxygenase (9-LOX):

The initial and rate-limiting step in the biosynthesis of 9-oxo-ODA is the stereospecific introduction of molecular oxygen into a polyunsaturated fatty acid substrate, predominantly linoleic acid (18:2) or α-linolenic acid (18:3).[6][7] This reaction is catalyzed by a specific isoform of lipoxygenase known as 9-lipoxygenase (9-LOX), which directs the oxygenation to the C-9 position of the fatty acid backbone.[8] In tomato (Solanum lycopersicum), the isoform TomloxC has been identified as a key 9-LOX involved in the generation of fatty acid-derived compounds.[8] The product of this reaction is 9-hydroperoxyoctadecadienoic acid (9-HPODE) from linoleic acid or 9-hydroperoxyoctadecatrienoic acid (9-HPOT) from α-linolenic acid.

2. Conversion by Allene Oxide Synthase (AOS):

The 9-hydroperoxide intermediate is then utilized as a substrate by a specific allene oxide synthase (AOS). In tomato, a novel AOS, designated LeAOS3, has been identified and shown to be highly specific for 9-hydroperoxides, exhibiting approximately 10-fold higher activity towards these substrates compared to their 13-hydroperoxide isomers.[9] LeAOS3 catalyzes the dehydration of the 9-hydroperoxide to form an unstable allene oxide, 9,10-epoxy-10,12-octadecadienoic acid. This allene oxide can then undergo spontaneous hydrolysis to form α- and γ-ketols, as well as cyclopentenone compounds, including 9-oxo-ODA.[9][10]

It is important to distinguish 9-oxo-ODA from the related compound KODA (9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid). KODA is also derived from the 9-LOX pathway, but its formation involves a non-enzymatic rearrangement of the allene oxide intermediate.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes and the product of the 9-oxo-ODA biosynthetic pathway.

Table 1: Kinetic Parameters of Enzymes in 9-Oxo-ODA Biosynthesis

| Enzyme | Organism | Substrate | Km | Vmax | Optimal pH | Optimal Temperature (°C) |

| Crude Tomato LOX | Solanum lycopersicum cv. Florida47 | Linoleic Acid | 4.198 mM[3][6][11][12] | 0.84 mM/min[3][6][11][12] | 6.0[3][6][11][12] | 25[3][6][11][12] |

| LeAOS3 | Solanum lycopersicum | 9-HPODE | N/A | ~10-fold higher than with 13-HPODE[9] | N/A | N/A |

Note: N/A indicates data not available in the searched literature.

Table 2: Concentration of 9-Oxo-ODA in Plant Tissues

| Plant Species | Tissue | Condition | Concentration |

| Solanum lycopersicum (Tomato) | Fruit | Fresh | Abundant[4][5] |

| Solanum lycopersicum (Tomato) | Roots | Jasmonate-signaling competent | LeAOS3 transcripts accumulate[9] |

| Solanum lycopersicum (Tomato) | Roots | Salt Stress (12 days) | Proline and soluble sugars accumulate, indicating stress response[2] |

Note: Specific concentrations of 9-oxo-ODA in tomato roots under normal or stress conditions were not explicitly found in the searched literature. However, the accumulation of LeAOS3 transcripts in roots suggests this is a primary site of synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 9-oxo-ODA biosynthesis.

Preparation of 9-Hydroperoxyoctadecadienoic Acid (9-HPODE) Substrate

A reliable source of 9-HPODE is essential for assaying AOS activity. A method for its enzymatic synthesis using maize 9-lipoxygenase is described below.

Materials:

-

Maize (Zea mays) seed

-

Linoleic acid

-

Phosphate buffer (pH adjusted to 4.5)

-

Ammonium sulfate

-

Diethyl ether

-

Ethanol

-

Solid phase extraction (SPE) column (e.g., C18)

Procedure:

-

Enzyme Extraction: Grind maize seeds and extract the 9-lipoxygenase by homogenizing in a suitable buffer.

-

AOS Removal: Adjust the pH of the crude extract to 4.5 and centrifuge to precipitate and remove the endogenous allene oxide synthase activity.[8]

-

Ammonium Sulfate Precipitation: Partially purify the 9-LOX by fractional precipitation with ammonium sulfate.

-

Enzymatic Reaction: Incubate the partially purified 9-LOX with linoleic acid in an appropriate buffer at room temperature with gentle stirring to allow for the conversion to 9-HPODE.

-

Extraction and Purification: Stop the reaction and extract the 9-HPODE using diethyl ether. Purify the 9-HPODE from the reaction mixture using solid-phase extraction (SPE).

-

Quantification: Determine the concentration of the purified 9-HPODE spectrophotometrically by measuring the absorbance at 234 nm (molar extinction coefficient for hydroperoxides is approximately 25,000 M-1cm-1).

9-Lipoxygenase (9-LOX) Activity Assay

This spectrophotometric assay measures the formation of conjugated dienes, a characteristic of the hydroperoxide products of the LOX reaction.

Materials:

-

Plant tissue extract (source of 9-LOX)

-

Linoleic acid substrate solution (e.g., in Tween 20)

-

MES buffer (pH 6.0)

-

Spectrophotometer

Procedure:

-

Enzyme Extraction: Homogenize plant tissue in a suitable extraction buffer on ice. Centrifuge to remove cell debris and collect the supernatant containing the crude enzyme extract.

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing MES buffer (pH 6.0) and the linoleic acid substrate solution.

-

Initiate Reaction: Add a small volume of the enzyme extract to the reaction mixture and immediately start monitoring the change in absorbance at 234 nm.

-

Data Analysis: Calculate the rate of the reaction from the initial linear portion of the absorbance versus time plot. One unit of LOX activity is typically defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute under the specified conditions.

Allene Oxide Synthase (AOS) Activity Assay with 9-HPODE

This assay measures the disappearance of the 9-HPODE substrate as it is converted to the allene oxide by AOS.

Materials:

-

Purified or recombinant AOS (e.g., LeAOS3)

-

9-HPODE substrate solution

-

Phosphate buffer (pH 7.0)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer (pH 7.0) and a known concentration of the 9-HPODE substrate.

-

Initiate Reaction: Add the AOS enzyme preparation to the cuvette and immediately start monitoring the decrease in absorbance at 234 nm.

-

Data Analysis: Calculate the rate of substrate consumption from the initial linear portion of the absorbance versus time plot. The activity can be expressed as the change in absorbance per minute per milligram of protein.

Extraction and Quantification of 9-Oxo-ODA by LC-MS/MS

This protocol describes a general method for the extraction and sensitive quantification of 9-oxo-ODA from plant tissues.

Materials:

-

Plant tissue (e.g., roots, leaves)

-

Liquid nitrogen

-

Extraction solvent (e.g., ethanol/water or methanol:isopropanol:acetic acid)[13]

-

Internal standard (e.g., a deuterated oxylipin)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder.

-

Extraction: Add a precise volume of cold extraction solvent containing the internal standard to a known weight of the powdered tissue. Vortex vigorously and incubate on ice.

-

Centrifugation: Centrifuge the samples at high speed to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

-

Drying and Reconstitution: Evaporate the solvent from the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a small volume of a solvent compatible with the LC mobile phase.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable C18 column for chromatographic separation. For detection, use multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for 9-oxo-ODA and the internal standard.

-

Quantification: Create a standard curve using authentic 9-oxo-ODA standard and calculate the concentration of 9-oxo-ODA in the original plant tissue based on the peak area ratio to the internal standard.

Northern Blot Analysis of LeAOS3 Expression

This protocol allows for the detection and quantification of LeAOS3 mRNA levels in different plant tissues.

Materials:

-

Total RNA isolated from plant tissues

-

Formaldehyde

-

Agarose

-

MOPS buffer

-

Nylon membrane

-

32P-labeled DNA or RNA probe specific for LeAOS3

-

Hybridization buffer

-

Wash buffers (low and high stringency)

-

Phosphorimager or X-ray film

Procedure:

-

RNA Electrophoresis: Separate total RNA samples on a denaturing formaldehyde-agarose gel.

-

Blotting: Transfer the separated RNA from the gel to a nylon membrane via capillary action.

-

Crosslinking: UV-crosslink the RNA to the membrane to permanently fix it.

-

Prehybridization: Block the membrane with a prehybridization solution to prevent non-specific probe binding.

-

Hybridization: Incubate the membrane overnight in a hybridization buffer containing the radiolabeled LeAOS3 probe.[14]

-

Washing: Wash the membrane with low and high stringency buffers to remove unbound probe.

-

Detection: Expose the membrane to a phosphorimager screen or X-ray film to visualize the hybridized probe and quantify the signal.

Signaling Pathways and Logical Relationships

The biosynthesis of 9-oxo-ODA is intricately linked to the broader oxylipin signaling network in plants, which is activated in response to various biotic and abiotic stresses.

Caption: Biosynthesis and signaling of 9-oxo-ODA in response to stress.

Caption: Experimental workflow for the quantification of 9-oxo-ODA.

Conclusion

The biosynthesis of 9-oxo-ODA represents a specific and regulated branch of the oxylipin pathway in plants, with key roles in stress responses. This guide provides a detailed technical foundation for researchers interested in studying this pathway, from the underlying enzymatic reactions to practical experimental protocols. Further research into the specific kinetic properties of the involved enzymes, the precise subcellular localization of the pathway components, and the detailed downstream signaling cascades will undoubtedly provide deeper insights into the multifaceted roles of 9-oxo-ODA in plant biology and its potential applications.

References

- 1. Comparative and stability analyses of 9- and 13-Oxo-octadecadienoic acids in various species of tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. researchgate.net [researchgate.net]

- 5. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Kinetic Studies With Crude Tomato Lipoxygenase" by EMİN YILMAZ [journals.tubitak.gov.tr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Kinetics of thermal inactivation of tomato lipoxygenase [air.uniud.it]

- 10. Purification of lipoxygenase from Chlorella: production of 9- and 13-hydroperoxide derivatives of linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 14. 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Role of 9-oxo-ODA in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), a naturally occurring oxidized linoleic acid derivative found in tomatoes, on lipid metabolism. This document details the core signaling pathways, summarizes key quantitative findings, and outlines the experimental protocols used to elucidate its biological activity.

Core Mechanism of Action: PPARα Agonism

The primary mechanism by which 9-oxo-ODA exerts its effects on lipid metabolism is through the activation of the Peroxisome Proliferator-Activated Receptor α (PPARα).[1][2][3][4][5][6] PPARα is a ligand-activated transcription factor and a master regulator of lipid homeostasis, primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, skeletal muscle, and brown adipose tissue.[2][3]

Upon binding to PPARα, 9-oxo-ODA initiates a cascade of molecular events that ultimately lead to a reduction in cellular triglyceride accumulation.[1][4] This is achieved by increasing the transcription of PPARα target genes that are integral to fatty acid oxidation and oxygen consumption.[1][4] The activation of this pathway enhances the breakdown of fatty acids, thereby preventing their esterification into triglycerides and subsequent storage.

An isomer of 9-oxo-ODA, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), also found in tomato juice, demonstrates a similar and in some cases, more potent, PPARα agonistic activity.[2][3][7] Both compounds represent promising natural ligands for the modulation of lipid metabolism.

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by 9-oxo-ODA binding to PPARα.

Caption: Signaling pathway of 9-oxo-ODA via PPARα activation in hepatocytes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of 9-oxo-ODA and its isomer, 13-oxo-ODA.

Table 1: In Vitro PPARα Activation

| Compound | Concentration | Assay | Result | Reference |

| 9-oxo-ODA | 10-20 µM | PPARα Luciferase Reporter Assay | Significant increase in PPARα reporter activity | [1][5] |

| 13-oxo-ODA | 1 - 100 µM | PPARα Luciferase Reporter Assay | Dose-dependent induction of PPARα activation | [3] |

| 13-oxo-ODA | Not specified | PPARα Luciferase Reporter Assay | Stronger luciferase activity than 9-oxo-ODA and CLA | [2][7] |

Table 2: Effects on Gene Expression and Cellular Lipids in Mouse Primary Hepatocytes

| Treatment | Gene | Change in mRNA Expression | Cellular Effect | Reference |

| 9-oxo-ODA containing fraction | PPARα target genes | Significantly increased | Inhibited cellular triglyceride accumulation | [1][4] |

| 13-oxo-ODA | CPT1a, AOX, FAT, ACS, UCP2 | Increased | - | [3] |

Table 3: In Vivo Effects of 13-oxo-ODA in Obese Diabetic Mice

| Treatment | Parameter | Result | Reference |

| 13-oxo-ODA (0.05%) | Plasma Triglycerides | Decreased | [2][7] |

| 13-oxo-ODA (0.05%) | Hepatic Triglycerides | Decreased | [2][7] |

| 13-oxo-ODA (0.05%) | Rectal Temperature | Increased by 0.67°C | [2] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research.

PPARα Luciferase Reporter Assay

This assay is used to screen for and quantify the activation of PPARα by a compound of interest.

Experimental Workflow Diagram

Caption: Workflow for a PPARα luciferase reporter assay.

Methodology:

-

Cell Culture: CV-1 cells are cultured in appropriate media and conditions.

-

Transfection: Cells are co-transfected with three plasmids:

-

A reporter plasmid containing a luciferase gene under the control of a promoter with PPAR response elements (PPREs).

-

An expression vector for a chimeric protein containing the ligand-binding domain of PPARα fused to a GAL4 DNA-binding domain.

-

An internal control reporter plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.

-

-

Incubation: Cells are incubated to allow for plasmid expression.

-

Treatment: The transfected cells are treated with various concentrations of 9-oxo-ODA, a known PPARα agonist (positive control), or a vehicle control.

-

Second Incubation: Cells are incubated with the treatments to allow for PPARα activation and subsequent luciferase expression.

-

Cell Lysis: The cells are lysed to release the cellular contents, including the expressed luciferase enzymes.

-

Luciferase Activity Measurement: The activity of both luciferases (from the reporter and internal control plasmids) is measured using a luminometer and a dual-luciferase assay kit.

-

Data Analysis: The reporter luciferase activity is normalized to the internal control luciferase activity to account for variations in cell number and transfection efficiency. The results are typically expressed as fold induction over the vehicle control.

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This technique is used to measure the change in the mRNA expression levels of PPARα target genes.

Methodology:

-

Cell Culture and Treatment: Mouse primary hepatocytes are cultured and treated with 9-oxo-ODA or a vehicle control for a specified period.

-

RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is used as a template for qPCR with primers specific for the target genes (e.g., CPT1a, AOX) and a housekeeping gene (for normalization).

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the expression of the housekeeping gene.

Cellular Triglyceride Accumulation Assay

This assay quantifies the amount of triglycerides stored within cells.

Methodology:

-

Cell Culture and Treatment: Mouse primary hepatocytes are cultured and treated with 9-oxo-ODA or a vehicle control.

-

Lipid Extraction: Cellular lipids are extracted using a solvent-based method (e.g., Folch method with chloroform and methanol).

-

Triglyceride Quantification: The triglyceride content in the lipid extract is measured using a commercial colorimetric or fluorometric assay kit.

-

Normalization: The triglyceride amount is normalized to the total cellular protein content to account for differences in cell number.

In Vivo Studies in Animal Models

Animal models, such as obese diabetic mice (e.g., KK-Ay mice), are used to assess the physiological effects of 9-oxo-ODA and its isomers.

Methodology:

-

Animal Model: A suitable animal model for dyslipidemia and obesity is chosen.

-

Diet and Treatment: The animals are fed a high-fat diet to induce metabolic abnormalities. A treatment group receives the high-fat diet supplemented with the compound of interest (e.g., 13-oxo-ODA).

-

Monitoring: Various physiological parameters are monitored throughout the study, including body weight, food intake, and rectal temperature.

-

Sample Collection: At the end of the study, blood and tissue samples (e.g., liver) are collected.

-

Biochemical Analysis: Plasma and hepatic triglyceride levels are measured.

-

Gene Expression Analysis: Gene expression in the liver and other relevant tissues is analyzed by RT-qPCR.

Conclusion

9-oxo-ODA is a potent natural agonist of PPARα. Its mechanism of action on lipid metabolism is centered around the activation of this nuclear receptor, leading to an upregulation of genes involved in fatty acid oxidation and a consequent reduction in triglyceride accumulation. This makes 9-oxo-ODA and its related compounds compelling candidates for further research and potential development as therapeutic agents for the management of dyslipidemia and other metabolic disorders. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of these promising natural products.

References

- 1. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. Comparative and stability analyses of 9- and 13-Oxo-octadecadienoic acids in various species of tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cytotoxic Effects of 9-Oxo-10,12-Octadecadienoic Acid on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cytotoxic mechanisms of 9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA), a naturally occurring oxidized fatty acid. The document consolidates current research findings on its efficacy against various cancer cell lines, details the underlying molecular pathways, and provides comprehensive experimental protocols for replication and further investigation.

Executive Summary

This compound (9-oxo-ODA) has demonstrated significant cytotoxic effects against several cancer cell lines, primarily through the induction of apoptosis. In human ovarian and cervical cancer cells, 9-oxo-ODA triggers programmed cell death by modulating key signaling pathways. For ovarian cancer, the intrinsic mitochondrial pathway is activated, while in cervical cancer, the compound has been shown to interfere with the cell cycle and downregulate viral oncoproteins. This guide synthesizes the available quantitative data, outlines the molecular mechanisms, and provides detailed experimental methodologies to support further research and development of 9-oxo-ODA as a potential therapeutic agent.

Quantitative Data on Cytotoxic Effects

The cytotoxic activity of 9-oxo-ODA has been quantified in several cancer cell lines, with the most comprehensive data available for human cervical cancer.

Table 2.1: IC50 Values of 9-oxo-ODA in Human Cervical Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Comments |

| HeLa | Cervical Cancer | 30.532[1] | The administration of 9-oxo-ODAs resulted in a concentration-dependent decrease in the number of HeLa and SiHa cells.[1] |

| SiHa | Cervical Cancer | 25-50[2][3] | 9-oxo-ODAs suppressed the proliferation of HeLa and SiHa cell lines in a concentration-dependent manner.[2][3] |

| CasKi | Cervical Cancer | 25-50[4] | Proliferation of CasKi, HeLa, and SiHa cells was suppressed in a concentration-dependent manner.[4] |

Table 2.2: Effects of 9-oxo-ODA on Apoptosis-Related Proteins in Human Ovarian Cancer (HRA) Cells

While specific quantitative fold-changes are not detailed in the available literature, the effects of 9-oxo-ODA on key apoptosis-regulating proteins in HRA cells have been described as dose-dependent.

| Protein | Function | Effect of 9-oxo-ODA Treatment | Reference |

| Bcl-2 | Anti-apoptotic | Down-regulation | [5] |

| Bax | Pro-apoptotic | Up-regulation | [5] |

| Caspase-3/7 | Executioner caspases | Increased activity | [5] |

Signaling Pathways and Mechanisms of Action

9-oxo-ODA exerts its cytotoxic effects through distinct signaling pathways in different cancer types.

Mitochondrial Apoptosis Pathway in Ovarian Cancer

In human ovarian cancer (HRA) cells, 9-oxo-ODA induces apoptosis via the mitochondrial pathway.[5] This process involves the dissipation of the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.[5] The released cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.[5] The balance of pro- and anti-apoptotic proteins from the Bcl-2 family is crucial in this pathway, with 9-oxo-ODA promoting a shift towards apoptosis by downregulating Bcl-2 and upregulating Bax.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 9-oxo-ODA in Inducing Apoptosis in Ovarian Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ovarian cancer remains a significant challenge in oncology, necessitating the exploration of novel therapeutic agents. 9-oxo-decatrienoic acid (9-oxo-ODA), a naturally occurring oxidized linoleic acid metabolite, has emerged as a promising candidate for inducing apoptosis in ovarian cancer cells. This technical guide provides an in-depth analysis of the molecular mechanisms, key signaling pathways, and experimental evidence supporting the pro-apoptotic role of 9-oxo-ODA in ovarian cancer. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction

Ovarian cancer is a leading cause of gynecological cancer-related mortality, largely due to late-stage diagnosis and the development of chemoresistance. Apoptosis, or programmed cell death, is a crucial cellular process that is often dysregulated in cancer, allowing for uncontrolled cell proliferation. Therapeutic strategies aimed at restoring apoptotic signaling in cancer cells are of significant interest. 9-oxo-ODA has demonstrated cytotoxic activity against human ovarian cancer cells, specifically the HRA cell line, by triggering the intrinsic apoptotic pathway.[1][2][3] This document serves as a comprehensive resource on the mechanisms and methodologies related to the study of 9-oxo-ODA-induced apoptosis in ovarian cancer.

Mechanism of Action: The Mitochondrial Pathway of Apoptosis

Current research indicates that 9-oxo-ODA induces apoptosis in human ovarian cancer (HRA) cells primarily through the mitochondrial-mediated intrinsic pathway.[1][3] This pathway is initiated by various intracellular stresses and converges on the mitochondria, leading to the activation of a cascade of caspases that execute cell death.

The key molecular events in 9-oxo-ODA-induced apoptosis are:

-

Modulation of Bcl-2 Family Proteins: 9-oxo-ODA treatment leads to a dose-dependent downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[1][3] This shift in the Bax/Bcl-2 ratio is a critical event that increases mitochondrial outer membrane permeabilization (MOMP).

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): The increased Bax/Bcl-2 ratio leads to the dissipation of the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and commitment to apoptosis.[1][3]

-

Cytochrome c Release: The permeabilization of the mitochondrial outer membrane results in the release of cytochrome c from the intermembrane space into the cytosol.[1][3]

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[1]

-

Execution of Apoptosis: Activated caspase-3/7 are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and phosphatidylserine (PS) exposure on the outer leaflet of the plasma membrane.[1][2]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of 9-oxo-ODA on key apoptotic markers in HRA ovarian cancer cells, as reported in the literature.

| 9-oxo-ODA Concentration | Relative Bcl-2 Expression (Normalized to Control) | Relative Bax Expression (Normalized to Control) |

| Control (0 µM) | 1.00 | 1.00 |

| Low Concentration | Decreased | Increased |

| High Concentration | Significantly Decreased | Significantly Increased |

Caption: Table 1. Dose-dependent effect of 9-oxo-ODA on the expression of Bcl-2 and Bax proteins in HRA ovarian cancer cells. Data is presented as a trend based on findings that 9-oxo-ODA causes a dose-dependent downregulation of Bcl-2 and upregulation of Bax.[1][3]

| 9-oxo-ODA Concentration | Caspase-3/7 Activity (Fold Increase over Control) |

| Control (0 µM) | 1.0 |

| Low Concentration | Increased |

| High Concentration | Significantly Increased |

Caption: Table 2. Dose-dependent effect of 9-oxo-ODA on caspase-3/7 activity in HRA ovarian cancer cells. The data illustrates a significant increase in caspase activity with increasing concentrations of 9-oxo-ODA.[1][2]

| 9-oxo-ODA Concentration | Percentage of Apoptotic Cells (Annexin V Positive) |

| Control (0 µM) | Baseline |

| Low Concentration | Increased |

| High Concentration | Significantly Increased |

Caption: Table 3. Effect of 9-oxo-ODA on the percentage of apoptotic HRA cells as determined by Annexin V staining. The trend indicates a dose-dependent increase in the apoptotic cell population.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway of 9-oxo-ODA-induced apoptosis.

Caption: General experimental workflow for studying 9-oxo-ODA effects.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of 9-oxo-ODA-induced apoptosis.

Cell Culture and Treatment

-

Cell Line: Human ovarian adenocarcinoma cell line (HRA).

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in appropriate culture plates or flasks and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of 9-oxo-ODA or vehicle control (e.g., DMSO). Incubation times will vary depending on the specific assay.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

-

Protocol:

-

Seed HRA cells in 6-well plates and treat with 9-oxo-ODA for the desired time.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

-

Caspase-3/7 Activity Assay

This assay quantifies the activity of the key executioner caspases.

-

Principle: A luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7, is used. Cleavage of the substrate releases a luminescent or fluorescent signal that is proportional to caspase activity.

-

Protocol:

-

Seed HRA cells in a 96-well white-walled plate and treat with 9-oxo-ODA.

-

After treatment, add the Caspase-Glo® 3/7 reagent directly to the wells.

-

Mix gently on a plate shaker and incubate at room temperature for 1-2 hours.

-

Measure luminescence using a plate-reading luminometer.

-

Western Blotting for Bcl-2, Bax, and Cytochrome c

This technique is used to detect changes in the protein levels of key apoptotic regulators.

-

Protocol:

-

Protein Extraction:

-

For total protein (Bcl-2, Bax): Lyse 9-oxo-ODA-treated HRA cells in RIPA buffer containing protease inhibitors.

-

For Cytochrome c release: Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.

-

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 12-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, Cytochrome c, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures the integrity of the mitochondrial membrane.

-

Principle: Cationic fluorescent dyes such as JC-1 or TMRE accumulate in healthy mitochondria, which have a high negative membrane potential. In apoptotic cells, the collapse of ΔΨm prevents the accumulation of these dyes. With JC-1, a potential-dependent accumulation in mitochondria results in the formation of red fluorescent J-aggregates. In the cytoplasm, the monomeric form of JC-1 emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

-

Protocol:

-

Treat HRA cells with 9-oxo-ODA in a black, clear-bottom 96-well plate.

-

Add the JC-1 or TMRE dye to the cells and incubate at 37°C for 15-30 minutes.

-

Wash the cells with PBS.

-

Measure the fluorescence intensity using a fluorescence microplate reader (for JC-1, measure both green and red fluorescence; for TMRE, measure red fluorescence).

-

DNA Fragmentation Assay

This assay visualizes the cleavage of DNA into nucleosomal fragments, a hallmark of apoptosis.

-

Principle: During apoptosis, endonucleases cleave genomic DNA between nucleosomes, generating DNA fragments in multiples of approximately 180-200 base pairs. These fragments can be visualized as a characteristic "ladder" on an agarose gel.

-

Protocol:

-

Treat HRA cells with 9-oxo-ODA to induce apoptosis.

-

Harvest cells and extract genomic DNA using a DNA isolation kit that preserves small DNA fragments.

-

Run the extracted DNA on a 1.5-2% agarose gel containing ethidium bromide or another DNA stain.

-

Visualize the DNA under UV light. A ladder-like pattern of DNA fragments will be visible in apoptotic samples, while a high molecular weight band will be present in non-apoptotic samples.

-

Potential for PPARα Pathway Involvement

While the primary mechanism of 9-oxo-ODA-induced apoptosis in ovarian cancer appears to be the mitochondrial pathway, studies in other cell types have identified 9-oxo-ODA as a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][5] PPARα is a nuclear receptor that plays a role in lipid metabolism and has been implicated in cell cycle regulation and apoptosis in some cancers. Further research is warranted to investigate whether PPARα activation contributes to or modulates the apoptotic effects of 9-oxo-ODA in ovarian cancer cells.

Conclusion and Future Directions

9-oxo-ODA effectively induces apoptosis in human ovarian cancer cells through the intrinsic mitochondrial pathway. The key events include the upregulation of Bax, downregulation of Bcl-2, loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3/7. The detailed experimental protocols provided herein offer a framework for the continued investigation of 9-oxo-ODA and its analogues as potential therapeutic agents for ovarian cancer.

Future research should focus on:

-

Validating these findings in a broader panel of ovarian cancer cell lines, including those with different genetic backgrounds and chemoresistance profiles.

-

Investigating the potential involvement of other signaling pathways, such as the PPARα pathway, in mediating the effects of 9-oxo-ODA in ovarian cancer.

-

Conducting in vivo studies to evaluate the anti-tumor efficacy and safety of 9-oxo-ODA in preclinical models of ovarian cancer.

-

Exploring the synergistic potential of 9-oxo-ODA in combination with standard-of-care chemotherapeutic agents.

A deeper understanding of the multifaceted role of 9-oxo-ODA will be instrumental in its potential translation into a novel therapeutic strategy for ovarian cancer.

References

- 1. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

- 2. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 3. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

9-oxo-ODA Signaling in Hepatocytes: A Deep Dive into the PPARα-Mediated Regulation of Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways of 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) in hepatocytes. 9-oxo-ODA, a naturally occurring oxidized linoleic acid derivative found in tomatoes, has emerged as a potent activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of hepatic lipid metabolism. This document details the molecular mechanisms, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the signaling cascades. An isomer, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), also found in tomato products, exhibits similar and often more potent activity.

Core Signaling Pathway: 9-oxo-ODA and PPARα Activation

The primary mechanism of action for 9-oxo-ODA in hepatocytes is the direct activation of PPARα, a ligand-activated transcription factor. Upon entering the hepatocyte, 9-oxo-ODA binds to the ligand-binding domain of PPARα. This binding induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and recruitment of coactivator proteins. The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR).[1][2] This PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1][2] This binding initiates the transcription of genes predominantly involved in fatty acid uptake and catabolism, leading to a reduction in intracellular lipid accumulation.[3][4][5]

Quantitative Data Summary

The activation of PPARα by 9-oxo-ODA and its isomer 13-oxo-ODA has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: PPARα Activation by 9-oxo-ODA and 13-oxo-ODA (Luciferase Reporter Assay)

| Compound | Concentration | Fold Induction of Luciferase Activity (vs. Vehicle) | Reference |

| 9-oxo-ODA | 20 µM | ~250% | [6][7][8][9] |

| 13-oxo-ODA | 10 µM | ~300% | [6][7][8][9] |

| 13-oxo-ODA | 20 µM | ~450% | [6][7][8][9] |

| GW7647 (Control) | 5 nM | ~500% | [6][7][8][9] |

Data are approximated from graphical representations in the cited literature and presented as a percentage of the vehicle control.

Table 2: Upregulation of PPARα Target Gene mRNA in Mouse Primary Hepatocytes

| Gene | Treatment | Fold Induction (vs. Control) | Reference |

| CPT1a | 0.05% 13-oxo-ODA (in vivo) | ~2.5 | [6][9] |

| AOX | 0.05% 13-oxo-ODA (in vivo) | ~3.0 | [6][9] |

| FAT | 0.05% 13-oxo-ODA (in vivo) | ~2.0 | [6][9] |

| ACS | 0.05% 13-oxo-ODA (in vivo) | ~2.0 | [6][9] |

| UCP2 | 0.05% 13-oxo-ODA (in vivo) | ~2.5 | [6][9] |

Data are derived from in vivo studies with obese diabetic KK-Ay mice fed a high-fat diet supplemented with 13-oxo-ODA.[6][9]

Table 3: Effect of 13-oxo-ODA on Triglyceride (TG) Levels in Obese Diabetic Mice

| Parameter | Treatment Group | % Change vs. Control | Reference |

| Plasma TG | 0.05% 13-oxo-ODA | ↓ ~25% | [6] |

| Hepatic TG | 0.05% 13-oxo-ODA | ↓ ~30% | [6] |

Potential Crosstalk with Other Signaling Pathways

While the primary signaling axis of 9-oxo-ODA in hepatocytes is through PPARα, there is evidence of crosstalk between PPARα and other critical metabolic signaling pathways, such as those involving AMP-activated protein kinase (AMPK) and mitogen-activated protein kinases (MAPKs). It is important to note that the direct initiation of these crosstalk pathways by 9-oxo-ODA has not been explicitly demonstrated and the following represents a hypothetical model based on the known interactions of PPARα.

-

PPARα and AMPK: There is evidence for a reciprocal regulatory relationship between PPARα and AMPK. Some studies suggest that AMPK activation can inhibit the transcriptional activity of PPARα.[10][11] This may represent a feedback mechanism to fine-tune hepatic energy metabolism.

-

PPARα and p38 MAPK: The p38 MAPK pathway can be activated by various cellular stresses and has been implicated in the cellular response to peroxisome proliferators.[12][13] It is plausible that the metabolic changes induced by 9-oxo-ODA-mediated PPARα activation could influence p38 MAPK signaling, potentially impacting cellular processes like proliferation and apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key experiments cited in the literature on 9-oxo-ODA and hepatocyte signaling.

Primary Mouse Hepatocyte Isolation and Culture (Two-Step Collagenase Perfusion)

This protocol is a standard method for obtaining high-viability primary hepatocytes.[14][15][16][17]

Materials:

-

Perfusion buffer (e.g., HBSS without Ca²⁺/Mg²⁺, with EDTA)

-

Digestion buffer (e.g., DMEM with collagenase type IV)

-

Wash medium (e.g., DMEM with 10% FBS)

-

Culture medium (e.g., Williams' Medium E with supplements)

-

Peristaltic pump and tubing

-

Surgical instruments

-

70 µm cell strainer

Procedure:

-

Anesthetize the mouse according to approved institutional protocols.

-

Perform a laparotomy to expose the portal vein and inferior vena cava.

-

Cannulate the portal vein and initiate perfusion with pre-warmed perfusion buffer to flush the liver of blood.

-

Once the liver is blanched, switch to the pre-warmed digestion buffer and perfuse until the liver tissue is visibly digested.

-

Excise the liver and transfer it to a petri dish containing wash medium.

-

Gently dissociate the liver tissue to release the hepatocytes.

-

Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

-

Pellet the hepatocytes by low-speed centrifugation (e.g., 50 x g for 3-5 minutes).

-

Wash the cell pellet with wash medium.

-

Resuspend the hepatocytes in culture medium and determine cell viability using a method like trypan blue exclusion.

-

Plate the cells on collagen-coated culture dishes at the desired density.

Luciferase Reporter Assay for PPARα Activation (GAL4/PPAR Chimera System)

This assay is used to quantify the ability of a compound to activate PPARα.[6][9][18]

Materials:

-

CV-1 or HEK293T cells

-

Expression plasmid for a GAL4 DNA-binding domain fused to the PPARα ligand-binding domain (pM-hPPARα)

-

Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (p4xUASg-tk-luc)

-

Internal control reporter plasmid (e.g., pRL-CMV expressing Renilla luciferase)

-

Transfection reagent

-

Cell culture medium

-

Luciferase assay reagent

Procedure:

-

Co-transfect the cells with the pM-hPPARα, p4xUASg-tk-luc, and pRL-CMV plasmids.

-

After 24 hours, treat the transfected cells with 9-oxo-ODA, 13-oxo-ODA, a positive control (e.g., GW7647), or vehicle control for another 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Express the results as fold induction relative to the vehicle-treated control.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This method is used to measure the relative mRNA levels of PPARα target genes.[19][20][21]

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green qPCR master mix

-

Gene-specific primers for target genes (e.g., CPT1a, AOX) and a reference gene (e.g., β-actin, GAPDH)

-

qPCR instrument

Procedure:

-

Isolate total RNA from treated and control hepatocytes.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Prepare the qPCR reaction mix containing SYBR Green master mix, gene-specific primers, and cDNA template.

-

Perform the qPCR reaction using a thermal cycler with the appropriate cycling conditions.

-

Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the reference gene.

Oil Red O Staining for Lipid Accumulation

This staining technique is used to visualize and quantify neutral lipid droplets in cultured hepatocytes.[22][23][24]

Materials:

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Oil Red O stock solution (e.g., 0.5% in isopropanol)

-

Oil Red O working solution (e.g., 60% stock solution in distilled water)

-

60% Isopropanol

-

Hematoxylin (for counterstaining)

-

Microscope

Procedure:

-

Wash the cultured hepatocytes with PBS.

-

Fix the cells with 4% PFA for at least 1 hour.

-

Wash the cells with distilled water and then with 60% isopropanol.

-

Stain the cells with the Oil Red O working solution for 15-30 minutes.

-

Wash the cells with 60% isopropanol and then with distilled water.

-

(Optional) Counterstain the nuclei with hematoxylin.

-

Visualize the lipid droplets (stained red) under a microscope.

-

For quantification, the Oil Red O stain can be extracted from the cells using 100% isopropanol, and the absorbance can be measured spectrophotometrically.

Conclusion

9-oxo-ODA and its isomer 13-oxo-ODA are potent natural activators of PPARα in hepatocytes. Their signaling cascade primarily involves the transcriptional upregulation of genes responsible for fatty acid oxidation, leading to a significant reduction in hepatic triglyceride accumulation. The well-defined nature of this pathway, coupled with the availability of robust experimental protocols, makes 9-oxo-ODA and related compounds promising candidates for further investigation in the context of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD). While the direct interaction of 9-oxo-ODA with other signaling pathways like AMPK and MAPK in hepatocytes remains to be fully elucidated, the potential for crosstalk with the central PPARα signaling axis presents an exciting avenue for future research. This guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of these fascinating molecules.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Interaction of the peroxisome-proliferator-activated receptor and retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

- 7. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

- 10. Activated AMPK inhibits PPAR-α and PPAR-γ transcriptional activity in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activated AMPK inhibits PPAR-{alpha} and PPAR-{gamma} transcriptional activity in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. p38 MAPK: A dual role in hepatocyte proliferation through reactive oxygen species | Semantic Scholar [semanticscholar.org]

- 13. p38 MAPK: a dual role in hepatocyte proliferation through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Protocol for Primary Mouse Hepatocyte Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Video: An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation [jove.com]

- 18. eubopen.org [eubopen.org]

- 19. stackscientific.nd.edu [stackscientific.nd.edu]

- 20. How to Set Up a qPCR Reaction Using SYBR Green [synapse.patsnap.com]

- 21. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]

- 22. researchgate.net [researchgate.net]

- 23. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]

- 24. researchgate.net [researchgate.net]

The Biological Activity of 9-oxo-ODA from Eggplant Calyx: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The calyx of the common eggplant (Solanum melongena), often discarded as agricultural waste, is emerging as a source of potent bioactive compounds with significant therapeutic potential. Among these, 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxo-ODA), a keto-derivative of linoleic acid, has garnered considerable attention for its pronounced anti-cancer activities. This technical guide provides a comprehensive overview of the biological effects of 9-oxo-ODA derived from eggplant calyx, with a particular focus on its activity against cervical and ovarian cancer. We delve into the molecular mechanisms of action, present quantitative data on its efficacy, and provide detailed experimental protocols for its extraction and biological evaluation. This document aims to serve as a valuable resource for researchers and professionals in the fields of oncology, natural product chemistry, and drug development.

Introduction

Historically, the calyx of the eggplant has been utilized in Japanese folk medicine for the treatment of common warts, which are caused by the human papillomavirus (HPV). This traditional use has spurred scientific investigation into the chemical constituents of the eggplant calyx, leading to the identification of 9-oxo-octadecadienoic acids (9-oxo-ODAs) as the primary active components. Subsequent research has elucidated the significant anti-tumor effects of 9-oxo-ODA, particularly against HPV-related cancers such as cervical cancer, as well as other malignancies like ovarian cancer.[1][2][3] This guide synthesizes the current understanding of the biological activities of 9-oxo-ODA from eggplant calyx.

Quantitative Data on Biological Activity

The cytotoxic and anti-proliferative effects of 9-oxo-ODA have been quantified in various cancer cell lines. The following table summarizes the key quantitative data reported in the literature.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| HeLa | Cervical Cancer | IC50 | 25-50 µM | [4][5] |

| SiHa | Cervical Cancer | IC50 | 25-50 µM | [4][5] |

| CasKi | Cervical Cancer | IC50 | 25-50 µM | [5] |

| HRA | Ovarian Cancer | - | Cytotoxic Activity | [3] |

Table 1: In Vitro Efficacy of 9-oxo-ODA from Eggplant Calyx

Mechanisms of Action

9-oxo-ODA exerts its anti-cancer effects through a multi-pronged approach targeting key cellular processes, including cell cycle regulation and apoptosis.

Cell Cycle Arrest

Comprehensive transcriptome and proteomic analyses have revealed that 9-oxo-ODA significantly alters the cell cycle pathway.[6] A key target of 9-oxo-ODA is Cyclin-Dependent Kinase 1 (CDK1), a crucial regulator of cell cycle progression.[1][6] Treatment with 9-oxo-ODA leads to a concentration-dependent decrease in CDK1 mRNA and protein expression, resulting in cell cycle arrest.[6]

Induction of Apoptosis

9-oxo-ODA is a potent inducer of apoptosis in cancer cells.[1][3] The apoptotic mechanism involves the intrinsic or mitochondrial pathway, characterized by:

-

Dissipation of mitochondrial membrane potential. [3]

-

Release of cytochrome c from the mitochondria into the cytosol. [3]

-

Down-regulation of the anti-apoptotic protein Bcl-2. [3]

-